4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISBPNXTPKWKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides. This reaction forms the benzothiazole ring, which is then further functionalized to obtain the desired compound . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds related to 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid. For instance, organotin complexes derived from similar structures exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the benzothiazole moiety enhances the interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Properties
Compounds containing the benzothiazole structure have been investigated for their anticancer activities. A patent describes derivatives of benzisothiazole as inhibitors for KRAS G12C mutations associated with lung and colorectal cancers . The ability of these compounds to inhibit specific cancer pathways highlights their potential in targeted cancer therapies.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antibacterial activity of organotin complexes derived from benzothiazole derivatives. The results indicated that these complexes showed enhanced antibacterial action compared to their parent ligands, suggesting that modifications at the benzothiazole position can significantly improve antimicrobial properties .
Case Study 2: Anticancer Activity
Research has demonstrated that compounds with the benzothiazole framework can act as effective inhibitors in cancer cell lines. In vitro studies showed that specific derivatives exhibited cytotoxic effects against various cancer cell types, providing a foundation for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to three analogs based on linkage type, substituents, and biological activity:
*Estimated based on molecular formula.
Functional Implications
- Electrophilicity : The oxo group in CAS 694473-93-3 enhances the electrophilic character of the benzisothiazole ring, which may improve covalent adduct formation with nucleophilic residues (e.g., lysine) .
- Sulfanyl vs. Amino Linkages: DBS (sulfanyl-linked) demonstrates covalent inhibition of LmPYK, suggesting that sulfur-based linkages may favor reactive thiol interactions. In contrast, amino linkages could facilitate hydrogen bonding .
Biological Activity
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by empirical data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O3S |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | GJVJESMKXGWWAT-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole can inhibit various bacterial strains. The compound's structure allows it to interact with bacterial cell walls and disrupt their integrity .
- Anticancer Properties : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, such as cathepsins B and L, which play crucial roles in protein degradation .
The biological effects of this compound are primarily attributed to its interactions with various cellular targets:
- Protein Degradation Pathways : The compound enhances the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting the degradation of misfolded proteins .
- Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, leading to growth inhibition in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by damaging cellular components .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Antimicrobial Activity
A study tested the antimicrobial efficacy of various benzothiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity at concentrations as low as 10 µg/mL .
Study 2: Anticancer Effects
In a cellular assay involving human cancer cell lines (e.g., Hep-G2), treatment with the compound resulted in a notable decrease in cell viability (up to 70% inhibition at 50 µM) compared to untreated controls. Mechanistic studies revealed that this was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins.
Study 3: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of the compound. It was found to significantly inhibit cathepsins B and L at IC50 values of approximately 15 µM, suggesting potential therapeutic applications in diseases characterized by protease dysregulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzothiazole derivatives can react with 4-aminobenzoic acid under reflux conditions in ethanol with glacial acetic acid as a catalyst. Optimization involves adjusting molar ratios (e.g., 1:1 for reactants), reflux duration (4–6 hours), and solvent purity (absolute ethanol) to improve yield . Post-reaction workup includes solvent evaporation under reduced pressure and recrystallization from ethanol or DMSO to isolate the product.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Elemental Analysis (CHN) : Confirms stoichiometry and purity .
- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzothiazole and benzoic acid moieties (e.g., λmax ~250–300 nm) .
- <sup>1</sup>H NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and amine/acid protons (broad signals at δ 10–12 ppm). Overlapping signals may require higher-field instruments (e.g., 400 MHz) .
- Melting Point Analysis : Verifies purity (e.g., sharp melting points within 1–2°C range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., missing NMR signals or ambiguous CHN results)?
- Methodology : Contradictions often arise from dynamic molecular interactions (e.g., tautomerism) or overlapping signals. Strategies include:
- Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol forms in benzothiazole derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas when CHN data is ambiguous .
- X-ray Crystallography : Resolves structural ambiguities by determining bond lengths and dihedral angles .
Q. What experimental designs are recommended for evaluating the compound’s biological activity?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ampicillin and fluconazole .
- Enzyme Inhibition Studies : Target enzymes (e.g., COX-2, urease) using spectrophotometric assays. For example, monitor urease activity via ammonia release (λ=630 nm) with thiourea as a reference inhibitor .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC50 values .
Q. How should environmental fate studies for this compound be structured to assess ecological risks?
- Methodology :
- Degradation Kinetics : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Use HPLC to track degradation products .
- Partition Coefficients : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation .
- Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
